molecular formula C11H12O3 B13080908 4-Cyclopropyl-3-methoxybenzoicacid

4-Cyclopropyl-3-methoxybenzoicacid

Cat. No.: B13080908
M. Wt: 192.21 g/mol
InChI Key: PSBPFWYAIDBDKM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methoxybenzoicacid is an organic compound with the molecular formula C11H12O3. This compound is characterized by a cyclopropyl group attached to the benzene ring, which also contains a methoxy group and a carboxylic acid functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methoxybenzoicacid typically involves the reaction of 3-cyclopropylmethoxy-4-methoxybenzoate with potassium hydroxide in methanol and water. The reaction is carried out at room temperature for about 12 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-methoxybenzoicacid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-Cyclopropyl-3-methoxybenzoicacid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studying its effects on biological systems and its potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and its role in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-methoxybenzoicacid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyl-3-methoxybenzoicacid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and methoxy groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-cyclopropyl-3-methoxybenzoic acid

InChI

InChI=1S/C11H12O3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

PSBPFWYAIDBDKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2CC2

Origin of Product

United States

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